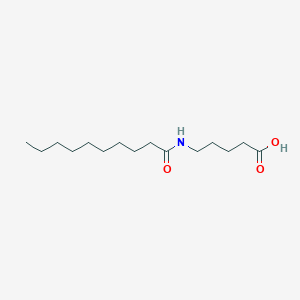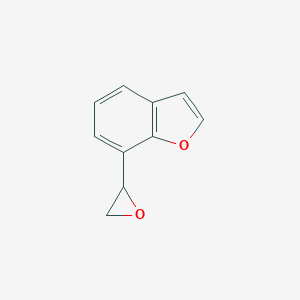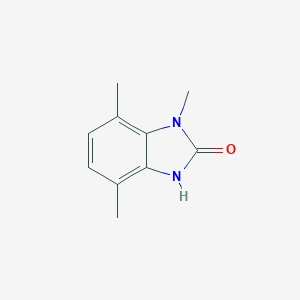
マジャンツール
概要
説明
Majantol, also known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aromatic compound widely used in the fragrance industry. It is known for its fresh, floral, and aldehydic scent, reminiscent of lily-of-the-valley flowers. Majantol is not found in nature and is exclusively produced through synthetic means .
科学的研究の応用
Majantol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic alcohols and their reactivity.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, although its primary use remains in fragrance formulation.
Industry: Widely used in the production of perfumes, cosmetics, and personal care products due to its pleasant scent
作用機序
Majantol, also known as 2,2-Dimethyl-3-(m-tolyl)propan-1-ol, is a synthetic compound used in the perfume industry . This article will delve into the various aspects of its mechanism of action.
Target of Action
Majantol primarily targets olfactory receptors, as it is used in the perfume industry for its floral-aldehydic scent . It is often used to create lily of the valley and other white flower notes .
Mode of Action
Majantol interacts with olfactory receptors in the nose, triggering a neural response that is interpreted by the brain as a specific scent . It is part of the floral-aldehydic molecules category, which also includes compounds like Lilial® and Bourgeonal® .
Result of Action
The primary result of Majantol’s action is the perception of a floral-aldehydic scent, specifically reminiscent of lily of the valley and other white flowers . This makes it a valuable ingredient in the creation of various perfumes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Majantol. For instance, the presence of other aromatic compounds can alter the perceived scent. Additionally, factors such as pH and temperature can affect the stability of Majantol, as aromatic compounds are chromophorous and may change color over time or in contact with alkaline bases .
準備方法
Synthetic Routes and Reaction Conditions: Majantol is primarily synthesized through the alkylation of isobutyraldehyde followed by reduction. The process involves the following steps:
Alkylation: Isobutyraldehyde is alkylated with a suitable alkylating agent under controlled conditions.
Reduction: The resulting aldehyde is then reduced to form Majantol.
Industrial Production Methods: In industrial settings, the synthesis of Majantol is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions and minimize by-products .
化学反応の分析
Types of Reactions: Majantol undergoes various chemical reactions, including:
Oxidation: Majantol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: Majantol can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .
類似化合物との比較
Majantol is often compared with other similar compounds in the fragrance industry:
Lilial: Known for its strong floral scent, but more heavily regulated due to potential allergenic effects.
Bourgeonal: Another floral aldehyde with a similar scent profile but different regulatory status.
Hydroxycitronellal: Shares olfactive similarities but is more aqueous in nature.
Uniqueness: Majantol is unique in its balance of floral and aldehydic notes, making it a versatile ingredient in various fragrance formulations. Its relatively lower regulatory restrictions compared to some other compounds also contribute to its widespread use .
特性
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMOBFDUZIDKMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051520 | |
| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
103694-68-4 | |
| Record name | Majantol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Majantol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103694684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,2-dimethyl-3-hydroxypropyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(2,2-dimethyl-3-hydroxypropyl) toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBENZENEPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S411YY2VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is majantol and where is it found?
A1: Majantol, also known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic fragrance ingredient [, ]. It possesses a floral and fruity scent, reminiscent of lily of the valley, jasmine, and orange blossom []. Due to its pleasant odor, majantol is incorporated into various personal care products, including perfumes, cosmetics, soaps, detergents, fabric softeners, and perfumed sanitary napkins [].
Q2: Are there any safety concerns regarding majantol?
A2: Yes, majantol has been identified as a potential contact allergen in humans, despite showing negative results in predictive animal tests [, ]. Studies have reported cases of allergic contact dermatitis (ACD) attributed to majantol, particularly in adolescent children [, ]. While its use in cosmetics is regulated by the International Fragrance Association (IFRA) [], its presence in other products might be less controlled, making avoidance difficult for sensitized individuals [].
Q3: How common is majantol allergy?
A3: Research suggests that contact allergy to majantol is relatively infrequent but appears to be increasing [, ]. A study in Germany found a 0.5% prevalence of majantol allergy among 6573 eczema patients undergoing patch testing []. Other studies focusing on fragrance-sensitive individuals reported higher prevalence rates, ranging from 3.2% to 5.4% []. This discrepancy highlights the importance of considering majantol in patch testing, particularly for individuals with suspected fragrance allergies.
Q4: What are the structural characteristics of majantol?
A4: Majantol (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol) can be further characterized by its molecular formula (C12H18O) and molecular weight (178.27 g/mol) []. While spectroscopic data is not extensively discussed in the provided research, its synthesis has been analyzed using 1H NMR, IR, and GC-MS techniques [].
Q5: Are there any structural analogs of majantol and how do their properties differ?
A5: Yes, researchers have synthesized silicon and germanium-containing analogs of majantol, named sila-majantol and germa-majantol, respectively [, ]. These analogs exhibit intriguing variations in their odor profiles compared to majantol. Sila-majantol, while possessing a less intense odor, retains a lily-of-the-valley character with terpineol-like notes. In contrast, germa-majantol exhibits a very weak and less characteristic odor []. These findings underscore the significant impact of bioisosteric carbon/silicon/germanium substitutions on the sensory properties of fragrance compounds [, ].
Q6: What are the implications of the varying sensory profiles of majantol and its analogs?
A6: The diverse odor characteristics of majantol, sila-majantol, and germa-majantol offer valuable insights into the structure-odor relationship in fragrance chemistry [, ]. This knowledge can be leveraged for odorant design, potentially leading to the development of novel fragrance compounds with tailored sensory profiles []. Further research into the bioisosteric carbon/silicon switch strategy could unlock new possibilities for creating innovative and desirable scents in the fragrance industry [].
Q7: Are there any known cases of contact dermatitis linked to other compounds found in products containing majantol?
A7: Yes, a study highlighted the potential for contact dermatitis caused by gum mastic, another ingredient often found in surgical adhesives like Mastisol, which can also contain majantol []. This research found a high prevalence of gum mastic allergy (72%) among Mastisol-allergic patients []. Furthermore, cross-reactivity between gum mastic and other fragrance-related materials, including majantol, was observed []. This emphasizes the importance of considering the allergenic potential of all ingredients in a product, especially when diagnosing contact dermatitis related to complex mixtures like adhesives and cosmetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)



![2-[[2-[2-[diethyl-[(2-iodophenyl)methyl]azaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl-diethyl-[(2-iodophenyl)methyl]azanium;dibromide](/img/structure/B26293.png)


